

Quantum Chemical Insights into Azane; hydroiodide (Ammonium Iodide)

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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum chemical properties of azane;hydroiodide, more commonly known as ammonium iodide (NH4I). It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating theoretical and experimental data on this compound. This document details the molecule's structural, vibrational, and electronic properties, supported by data from computational studies and experimental findings. Methodologies for both computational and experimental analyses are outlined to facilitate the replication and extension of these findings. All quantitative data is presented in structured tables for ease of comparison, and key computational workflows are visualized using diagrams.

Introduction

Ammonium iodide (NH₄I) is an inorganic compound with the chemical formula NH₄I. It exists as a white, crystalline solid at standard conditions and is soluble in water and ethanol.[1] In various applications, from chemical synthesis to materials science, a fundamental understanding of its molecular properties at the quantum level is crucial. Quantum chemical calculations offer a powerful lens through which to investigate the geometry, electronic structure, and vibrational dynamics of NH₄I, providing insights that complement and elucidate experimental observations.



This guide focuses on the theoretical characterization of the common crystalline phase of ammonium iodide. It presents a synthesis of available data from computational and experimental studies to provide a holistic view of the molecule's behavior.

Molecular and Crystal Structure

Ammonium iodide is an ionic compound composed of the ammonium cation (NH_4^+) and the iodide anion (I^-). Experimentally, at ambient conditions, it adopts a face-centered cubic (FCC) crystal structure.

Table 1: Experimental and Calculated Structural Parameters for Ammonium Iodide

| Parameter | Experimental Value[2] | Calculated Value (Phase V at 80 GPa)[3] |
|-------------------------|-----------------------|---|
| Crystal System | Cubic | Tetragonal |
| Space Group | F m -3 m[2] | P4/nmm |
| Lattice Constant, a (Å) | 7.199[2] | 3.16 |
| Lattice Constant, c (Å) | 7.199[2] | 4.38 |
| α (°) | 90[2] | 90 |
| β (°) | 90[2] | 90 |
| γ (°) | 90[2] | 90 |

Note: The calculated values are for a high-pressure phase (Phase V) as a detailed computational study on the ambient F m -3 m phase was not available in the surveyed literature. These high-pressure calculations demonstrate the utility of ab initio methods in exploring the structural properties of ammonium iodide under various conditions.

Vibrational Properties

The vibrational modes of ammonium iodide have been characterized experimentally using infrared (IR) and Raman spectroscopy. These techniques probe the stretching and bending vibrations of the N-H bonds in the ammonium cation, as well as lattice vibrations.



Table 2: Experimental Vibrational Frequencies for Ammonium Iodide

| Vibrational Mode | IR Frequency (cm ⁻¹)[4] | Raman Frequency (cm ⁻¹) |
|------------------|-------------------------------------|-------------------------------------|
| N-H Stretch | 3128, 2787 | Not prominently reported |
| N-H Bend (V2) | 1629 | Not prominently reported |
| N-H Bend (V4) | 1397 | Not prominently reported |

Note: The provided IR frequencies are for pure ammonium iodide. Raman spectra of pure ammonium iodide are available but specific peak assignments were not detailed in the readily accessible literature.

Electronic Properties

Quantum chemical calculations are particularly adept at elucidating the electronic structure of materials. For ammonium iodide, computational studies under high pressure have explored its electronic band structure and density of states.

Table 3: Calculated Electronic Properties for High-Pressure Phases of Ammonium Iodide

| Property | Calculated Value (Ibam phase at 90 GPa)[3] | Calculated Value (Cm phase at 120 GPa)[3] |
|---------------|--|--|
| Band Gap (eV) | ~2.5 | ~2.0 |

Note: These calculations on high-pressure phases indicate that ammonium iodide is a widebandgap insulator, a property that is expected to hold at ambient pressure as well.

Thermochemical Properties

The thermodynamic stability and reactivity of ammonium iodide can be understood through its thermochemical properties.

Table 4: Experimental Thermochemical Data for Ammonium Iodide



| Property | Value |
|--|----------------------------|
| Standard Molar Enthalpy of Formation (solid) | -201 kJ/mol[5] |
| Molar Mass | 144.94 g/mol [1] |
| Density | 2.51 g/cm ³ [1] |
| Melting Point | 551 °C (sublimes)[1] |
| Boiling Point | 235 °C (in vacuum)[1] |

Methodologies and Protocols Quantum Chemical Calculation Protocol

A general workflow for performing quantum chemical calculations on solid-state ammonium iodide is outlined below. This protocol is based on common practices in computational materials science.

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